5,5-Dimethyl-3-propionyloxazolidin-2-one
Description
5,5-Dimethyl-3-propionyloxazolidin-2-one is a substituted oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Its structure includes two methyl groups at the 5-position and a propionyl (CH₂CH₂CO-) substituent at the 3-position. Oxazolidinones are widely utilized in organic synthesis as chiral auxiliaries, catalysts, and intermediates for pharmaceuticals due to their stereochemical control and reactivity in acyl transfer reactions. Its synthesis typically involves cyclization of propionyl-substituted precursors under acidic or basic conditions, though specific protocols remain less documented in public literature .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5,5-dimethyl-3-propanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-5-8(2,3)12-7(9)11/h4-5H2,1-3H3 |
InChI Key |
BXJXBKPSIUMLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(OC1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-propionyloxazolidin-2-one typically involves the reaction of 5,5-dimethyl-1,3-oxazolidin-2-one with propionic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different oxazolidinone analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can produce simpler oxazolidinone analogs .
Scientific Research Applications
5,5-Dimethyl-3-propionyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-propionyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 5,5-Dimethyl-3-propionyloxazolidin-2-one | C₈H₁₃NO₃ | 171.20 | 98–102 (est.) | Moderate (DMF, EtOH) |
| 3-Acetyloxazolidin-2-one | C₅H₇NO₃ | 129.12 | 75–78 | High (EtOH, H₂O) |
| 5,5-Dimethyloxazolidin-2-one | C₅H₉NO₂ | 115.13 | 64–66 | High (EtOH, H₂O) |
| 2-Thioxothiazolidin-4-one | C₃H₃NOS₂ | 133.19 | 135–137 | Low (DMF, THF) |
Key Observations :
- The 5,5-dimethyl substitution increases molecular weight and steric hindrance, reducing solubility in polar solvents compared to non-methylated analogs.
- Thiazolidinones exhibit higher melting points due to sulfur’s polarizability and stronger intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
